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Compound of Interest

Compound Name: CCG258747

Cat. No.: B10820906 Get Quote

An In-depth Examination of the Structure, Properties, and Biological Activity of a Selective

GRK2 Inhibitor

This technical guide provides a comprehensive overview of CCG258747, a potent and

selective inhibitor of the G protein-coupled receptor kinase 2 (GRK2). CCG258747 is a

valuable research tool for investigating the physiological and pathological roles of GRK2,

particularly in contexts such as heart failure and opioid tolerance.[1][2] This document is

intended for researchers, scientists, and drug development professionals, offering detailed

information on the compound's chemical properties, biological activity, and the experimental

protocols used for its characterization.

Core Chemical and Physical Properties
CCG258747 is a synthetic organic molecule with a complex heterocyclic structure. Its

fundamental properties are summarized in the table below.
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Property Value

IUPAC Name

4-(1H-indazol-5-yl)-1'-((3S,4R)-1-(4-

fluorobenzoyl)-3-(hydroxymethyl)-4-(4-

(methylamino)phenoxy)piperidin-4-yl)methan-1-

one

Molecular Formula C28H27FN4O4

Molecular Weight 502.54 g/mol [2]

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C--INVALID-LINK--

C(=O)N3CCC(CC3)C4=CC5=C(C=C4)NN=C5"

>C@HOC6=CC=C(C=C6)NC)F

PubChem CID 146019255[3]

CAS Number 2615910-00-2[2]

In Vitro Biological Activity
CCG258747 is a highly potent and selective inhibitor of GRK2, demonstrating significantly less

activity against other kinases. This selectivity makes it a precise tool for elucidating the specific

functions of GRK2.

Target IC50 (nM) Selectivity (fold vs. GRK2)

GRK2 18[1][2] -

GRK1 - 518[1][2]

GRK5 - 83[1][2]

PKA - >5500[1][2]

ROCK1 - >550[1][2]

Signaling Pathways and Biological Effects
CCG258747 has been shown to modulate several key signaling pathways, primarily through its

inhibition of GRK2. These effects have significant implications for various physiological and
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pathological processes.

GRK2-Mediated µ-Opioid Receptor Desensitization
GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs),

including the µ-opioid receptor (MOR). Upon agonist binding, GRK2 phosphorylates the

intracellular domains of the receptor, leading to the recruitment of β-arrestin and subsequent

receptor internalization. This process is a key mechanism of opioid tolerance. CCG258747, by

inhibiting GRK2, blocks this phosphorylation and subsequent internalization of the MOR.[1][2]
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Click to download full resolution via product page

Caption: GRK2-mediated desensitization of the µ-opioid receptor.

IgE-Mediated Mast Cell Activation
In the context of allergic responses, GRK2 has been implicated in the signaling cascade

downstream of the high-affinity IgE receptor (FcεRI) on mast cells. Cross-linking of FcεRI by

antigen-bound IgE leads to mast cell degranulation and the release of inflammatory mediators.

CCG258747 has been shown to attenuate these responses by inhibiting GRK2.[4][5]
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Caption: Role of GRK2 in IgE-mediated mast cell activation.

Off-Target Activation of MRGPRX2/B2
Interestingly, while inhibiting GRK2-dependent pathways, CCG258747 has been observed to

have an off-target activating effect on the Mas-related G protein-coupled receptors MRGPRX2

(human) and MRGPRB2 (mouse).[4][5] This can lead to mast cell degranulation through a

mechanism independent of IgE and GRK2. This dual activity is an important consideration for

in vivo studies.
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Caption: Off-target activation of MRGPRX2/B2 by CCG258747.
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Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of CCG258747
are provided below.

GRK2 Inhibition Assay (In Vitro)
This protocol describes a radiometric assay to determine the IC50 of CCG258747 against

GRK2.

Workflow:
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GRK2 Inhibition Assay Workflow
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Caption: Workflow for the in vitro GRK2 inhibition assay.
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Methodology:

Reagent Preparation:

Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

Dilute purified recombinant GRK2 to the desired concentration in the reaction buffer.

Prepare a stock solution of CCG258747 in DMSO and perform serial dilutions to obtain a

range of concentrations.

Prepare a solution of the substrate (e.g., rhodopsin) in the reaction buffer.

Prepare a solution of ATP containing a known amount of [γ-32P]ATP.

Reaction Setup:

In a microcentrifuge tube, combine the GRK2 enzyme and the specified concentration of

CCG258747 or vehicle (DMSO).

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for

inhibitor binding.

Initiation and Incubation:

Initiate the kinase reaction by adding the substrate and the [γ-32P]ATP solution.

Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

Termination and Detection:

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE.

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

Data Analysis:
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Quantify the band intensities corresponding to the phosphorylated substrate.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

µ-Opioid Receptor (MOR) Internalization Assay
This protocol outlines a cell-based assay to assess the effect of CCG258747 on agonist-

induced MOR internalization.

Methodology:

Cell Culture and Transfection:

Culture HEK293 or U2OS cells in appropriate media.

Transfect cells with a plasmid encoding a tagged MOR (e.g., FLAG-tag or a fluorescent

protein fusion).

Compound Treatment:

Plate the transfected cells onto coverslips or into multi-well plates.

Pre-treat the cells with various concentrations of CCG258747 or vehicle for a specified

time (e.g., 20 minutes).

Agonist Stimulation:

Stimulate the cells with a MOR agonist (e.g., DAMGO) for a defined period (e.g., 10-20

minutes) to induce receptor internalization.

Immunofluorescence Staining (for tagged receptors):

Fix the cells with paraformaldehyde.

Permeabilize the cells with a detergent (e.g., Triton X-100).

Block non-specific binding with a blocking solution (e.g., BSA in PBS).
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Incubate with a primary antibody against the tag.

Incubate with a fluorescently labeled secondary antibody.

Imaging and Analysis:

Acquire images using a fluorescence microscope.

Quantify receptor internalization by measuring the ratio of intracellular to plasma

membrane fluorescence intensity.

Mast Cell Degranulation Assay (In Vitro)
This assay measures the release of β-hexosaminidase, a marker of mast cell degranulation, to

assess the inhibitory effect of CCG258747 on IgE-mediated activation.

Methodology:

Cell Culture and Sensitization:

Culture RBL-2H3 cells in complete medium.

Sensitize the cells by incubating them overnight with anti-DNP IgE.

Compound Treatment:

Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

Pre-incubate the cells with different concentrations of CCG258747 or vehicle for 30

minutes at 37°C.

Antigen Challenge:

Trigger degranulation by adding DNP-BSA (antigen) and incubate for a specified time

(e.g., 30-60 minutes) at 37°C.

Measurement of β-Hexosaminidase Release:

Centrifuge the cell suspension to pellet the cells.
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Collect the supernatant (contains released β-hexosaminidase) and lyse the cell pellet

(contains intracellular β-hexosaminidase).

Measure the enzymatic activity in both fractions by adding a substrate (e.g., p-nitrophenyl-

N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

Data Analysis:

Calculate the percentage of β-hexosaminidase release for each condition.

Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to stimuli,

providing insight into the signaling pathways affected by CCG258747.

Methodology:

Cell Preparation and Dye Loading:

Use RBL-2H3 cells (for IgE-mediated signaling) or cells expressing MRGPRX2 (for off-

target effects).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating

them in a buffer containing the dye.

Compound Treatment:

Wash the cells to remove excess dye.

Pre-incubate the cells with CCG258747 or vehicle.

Stimulation and Measurement:

Place the cells in a fluorometer or on a fluorescence microscope.

Record the baseline fluorescence.

Add the stimulus (e.g., DNP-BSA for IgE-sensitized cells, or CCG258747 itself to test for

MRGPRX2 activation).
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Continuously record the fluorescence intensity over time.

Data Analysis:

Calculate the ratio of fluorescence at two different excitation or emission wavelengths

(depending on the dye) to determine the relative intracellular calcium concentration.

Passive Cutaneous Anaphylaxis (PCA) Assay (In Vivo)
The PCA model is used to evaluate the effect of CCG258747 on IgE-mediated allergic

reactions in vivo.

Methodology:

Sensitization:

Inject mice intradermally in the ear or paw with anti-DNP IgE.

Compound Administration:

After a period of sensitization (e.g., 24 hours), administer CCG258747 or vehicle

intravenously or intraperitoneally.

Antigen Challenge and Dye Extravasation:

After a short period (e.g., 30 minutes), challenge the mice by intravenous injection of DNP-

BSA mixed with Evans blue dye.

Measurement of Vascular Permeability:

After a defined time (e.g., 30-60 minutes), euthanize the mice and excise the sensitized

tissue (ear or paw).

Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).

Quantify the amount of extravasated dye by measuring the absorbance of the extract at a

specific wavelength (e.g., 620 nm).

Data Analysis:
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Compare the amount of dye extravasation in the CCG258747-treated group to the vehicle-

treated group to determine the extent of inhibition of the anaphylactic response.

Conclusion
CCG258747 is a powerful and selective tool for the study of GRK2-mediated signaling. Its

ability to inhibit GRK2 with high potency makes it invaluable for dissecting the roles of this

kinase in a variety of cellular processes. Researchers using this compound should be mindful

of its off-target effects on MRGPRX2/B2, particularly in the context of mast cell biology. The

detailed protocols provided in this guide should facilitate the effective use of CCG258747 in a

research setting and contribute to a deeper understanding of GRK2 function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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